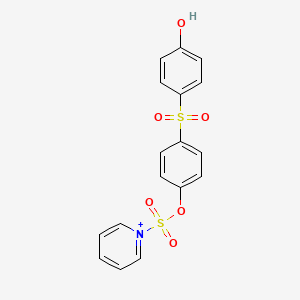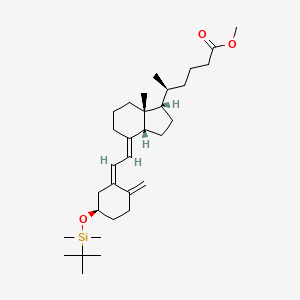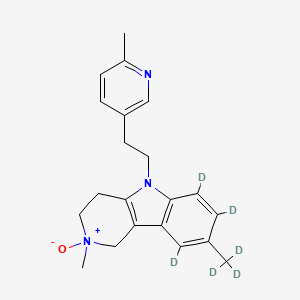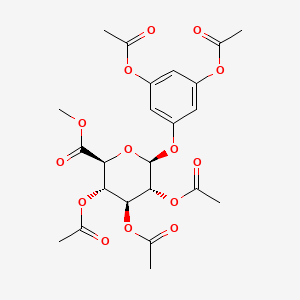
Phloroglucin-diacetate O-Methyl Glucuronide Triacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phloroglucin-diacetate O-Methyl Glucuronide Triacetate is a complex organic compound used primarily in scientific research. It is an intermediate in the synthesis of Phloroglucinol Glucuronide, which has applications in preliminary clinical studies for the treatment of diseases such as Hodgkin’s disease and melanoma.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phloroglucin-diacetate O-Methyl Glucuronide Triacetate involves multiple steps. The starting material, Phloroglucinol, undergoes acetylation to form Phloroglucin-diacetate. This intermediate is then subjected to glucuronidation and methylation reactions to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane, chloroform, and ethyl acetate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Phloroglucin-diacetate O-Methyl Glucuronide Triacetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
Phloroglucin-diacetate O-Methyl Glucuronide Triacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: It is used in studies related to cellular metabolism and enzyme activity.
Industry: It is used in the production of pharmaceuticals and other bioactive molecules.
Mécanisme D'action
The mechanism of action of Phloroglucin-diacetate O-Methyl Glucuronide Triacetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Phloroglucin-diacetate O-Methyl Glucuronide Triacetate can be compared with other similar compounds such as:
Phloroglucinol Glucuronide: Used in clinical studies for disease treatment.
Morphine-6-glucuronide: A pharmacologically active glucuronide used in pain management.
Propofol O-glucuronide: A metabolite of the anesthetic propofol.
This compound is unique due to its specific structure and the range of reactions it can undergo, making it a valuable compound in various fields of scientific research.
Propriétés
Formule moléculaire |
C23H26O14 |
|---|---|
Poids moléculaire |
526.4 g/mol |
Nom IUPAC |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(3,5-diacetyloxyphenoxy)oxane-2-carboxylate |
InChI |
InChI=1S/C23H26O14/c1-10(24)31-15-7-16(32-11(2)25)9-17(8-15)36-23-21(35-14(5)28)19(34-13(4)27)18(33-12(3)26)20(37-23)22(29)30-6/h7-9,18-21,23H,1-6H3/t18-,19-,20-,21+,23+/m0/s1 |
Clé InChI |
AWYHOOAKYJNNHQ-YKZCJQPKSA-N |
SMILES isomérique |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=CC(=CC(=C2)OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C |
SMILES canonique |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC(=CC(=C2)OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




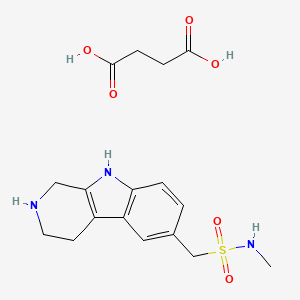
![(3beta,23beta)-14,15,16,17-Tetradehydroveratraman-3,23-diol hydrochloride;(2S,3R,5S)-2-[(1S)-1-[(3S,6aR,11aS,11bR)-3-hydroxy-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-9-yl]ethyl]-5-methylpiperidin-3-ol hydrochloride](/img/structure/B13839239.png)

![(5R,6S)-2-[(4-Chlorophenyl)amino]-5-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-5,6-dihydro-4H-1,3-oxazin-4-one](/img/structure/B13839252.png)
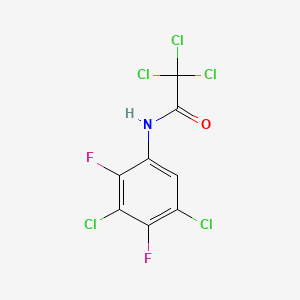
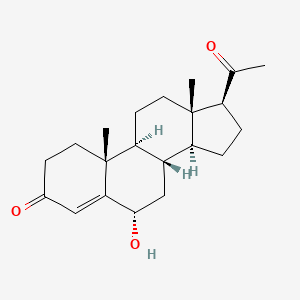
![[(2R,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-[4-(3-oxobutyl)phenoxy]oxan-2-yl]methyl3,4,5-trihydroxybenzoate](/img/structure/B13839275.png)
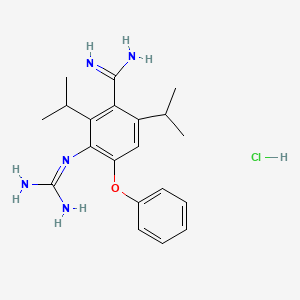
![(3ss)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-chol-5-en-24-ol](/img/structure/B13839288.png)
